molecular formula C9H9FN2O B6498859 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide CAS No. 1493582-25-4

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Cat. No.: B6498859
CAS No.: 1493582-25-4
M. Wt: 180.18 g/mol
InChI Key: DTUOYTCLXXKBAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, such as nucleophilic substitution, electrophilic fluorination, and transition metal-catalyzed reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, depend on the chosen synthetic route.

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. These methods may include continuous flow processes and the use of readily available starting materials. The choice of method depends on factors such as yield, purity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 4-fluoropyridine
  • 3-chloro-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Uniqueness

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is unique due to the presence of both a fluorine atom and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

3-fluoro-N-prop-2-enylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOYTCLXXKBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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